![molecular formula C21H25ClN2O4S B2674457 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922050-36-0](/img/structure/B2674457.png)
2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic molecule notable for its unique structural features which may confer significant biological activity. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C22H30ClN2O4S, and it has a molecular weight of approximately 442. The structure includes:
- A benzenesulfonamide group
- A chloro substituent
- A tetrahydrobenzo[b][1,4]oxazepine core
These components suggest a potential for diverse interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit anticancer activity. The tetrahydrobenzo[b][1,4]oxazepine moiety has been linked to inhibition of various cancer cell lines. Preliminary studies suggest that This compound may act as a RIP1 kinase inhibitor , which is significant given the role of RIP1 in inflammatory diseases and cancer pathways .
Activity | Mechanism | Target |
---|---|---|
Anticancer | Inhibition of RIP1 kinase | Cancer cells |
Anti-inflammatory | Modulation of cell death pathways | Inflammatory mediators |
Pharmacokinetics
The presence of the isobutyl and dimethyl groups enhances the lipophilicity of the compound, which may improve its absorption and bioavailability. Studies on similar compounds suggest that such modifications can lead to increased potency and reduced toxicity .
Case Studies and Research Findings
- In vitro Studies : Initial investigations into the compound's effects on cancer cell lines have shown promising results in reducing cell viability through apoptosis induction.
- In vivo Models : Animal studies are required to evaluate the therapeutic efficacy and safety profile of this compound in living organisms. Preliminary data indicate potential benefits in models of neurodegeneration and cancer.
- Comparative Analysis : Similar compounds have been evaluated for their biological activities. For instance:
Compound Name | Structural Features | Biological Activity | Unique Characteristics |
---|---|---|---|
2-chloro-N-(5-isobutyl...) | Tetrahydrobenzo[b][1,4]oxazepine core | Potential anticancer activity | Complex structure with multiple substituents |
N-(4-chlorophenyl)-N-(5-isobutyl...) | Benzamide core | Anticancer potential | Lacks heterocyclic component |
Dibenzo[b,f][1,4]oxazepine derivatives | Dibenzo structure | Kinase inhibitors | Established therapeutic roles |
The proposed mechanisms by which this compound exerts its biological effects include:
- Kinase Inhibition : By inhibiting RIP1 kinase, the compound may disrupt signaling pathways involved in cell survival and proliferation.
- Apoptosis Induction : Enhanced apoptosis in cancer cells could be mediated through mitochondrial pathways influenced by RIP1 inhibition.
Propriétés
IUPAC Name |
2-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-14(2)12-24-17-10-9-15(11-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-8-6-5-7-16(19)22/h5-11,14,23H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJUMUDONQNFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.